1-[(4-METHOXY-3-NITROPHENYL)METHYL]-2-PHENYLMETHANESULFONYL-1H-1,3-BENZODIAZOLE
Overview
Description
1-[(4-METHOXY-3-NITROPHENYL)METHYL]-2-PHENYLMETHANESULFONYL-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-METHOXY-3-NITROPHENYL)METHYL]-2-PHENYLMETHANESULFONYL-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route involves the reaction of 2-nitro-5-methoxybenzeneboronic acid with chloromethyltriphenyltin bromide and 1,2,4-triazolone . This reaction is carried out under specific conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, temperature, and pressure conditions are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[(4-METHOXY-3-NITROPHENYL)METHYL]-2-PHENYLMETHANESULFONYL-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the benzodiazole ring.
Scientific Research Applications
1-[(4-METHOXY-3-NITROPHENYL)METHYL]-2-PHENYLMETHANESULFONYL-1H-1,3-BENZODIAZOLE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-METHOXY-3-NITROPHENYL)METHYL]-2-PHENYLMETHANESULFONYL-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Entacapone: A catechol-O-methyltransferase (COMT) inhibitor used in the treatment of Parkinson’s disease.
Indole Derivatives: Compounds containing the indole nucleus, known for their diverse biological activities.
Uniqueness
1-[(4-METHOXY-3-NITROPHENYL)METHYL]-2-PHENYLMETHANESULFONYL-1H-1,3-BENZODIAZOLE is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
2-benzylsulfonyl-1-[(4-methoxy-3-nitrophenyl)methyl]benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5S/c1-30-21-12-11-17(13-20(21)25(26)27)14-24-19-10-6-5-9-18(19)23-22(24)31(28,29)15-16-7-3-2-4-8-16/h2-13H,14-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDBCPUTIJYPOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C3=CC=CC=C3N=C2S(=O)(=O)CC4=CC=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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